2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethyl)benzyl)acetamide
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Description
2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethyl)benzyl)acetamide is a useful research compound. Its molecular formula is C20H19F3N6O3 and its molecular weight is 448.406. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethyl)benzyl)acetamide is Threonine Tyrosine Kinase (TTK) . TTK is a dual-specificity protein kinase that plays a key role in the control of the eukaryotic cell cycle. It is involved in the regulation of chromosome segregation and cytokinesis .
Mode of Action
The compound interacts with its target, TTK, by inhibiting its kinase activity . This results in cells with an abnormal number of chromosomes, which can lead to cell death or disease .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting the activity of TTK . This disruption leads to errors in chromosome segregation during cell division, resulting in aneuploidy . The downstream effects of this include cell cycle arrest and apoptosis, or programmed cell death .
Pharmacokinetics
The compound this compound has been found to have good oral pharmacokinetic properties . When administered at a dose of 25 mg/kg in rats, it demonstrated a bioavailability value of 45.3% . Bioavailability refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of TTK activity, leading to chromosome missegregation and aneuploidy . This can result in the suppression of proliferation of a panel of human cancer cell lines .
Biochemical Analysis
Biochemical Properties
Similar pyrimido[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their in vitro anticancer activity . They have shown good activity against various cancer cell lines
Cellular Effects
Similar compounds have shown anticancer activity, suggesting that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have shown to interact with DNA, offering a new intercalation functional group to DNA targeted drug design . This suggests that 2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethyl)benzyl)acetamide may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Properties
IUPAC Name |
2-(2-morpholin-4-yl-5-oxopyrimido[4,5-d]pyrimidin-6-yl)-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6O3/c21-20(22,23)14-3-1-13(2-4-14)9-24-16(30)11-29-12-26-17-15(18(29)31)10-25-19(27-17)28-5-7-32-8-6-28/h1-4,10,12H,5-9,11H2,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZERBNAAGKXBEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3C(=N2)N=CN(C3=O)CC(=O)NCC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.